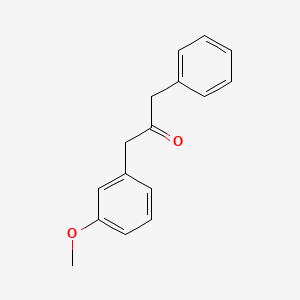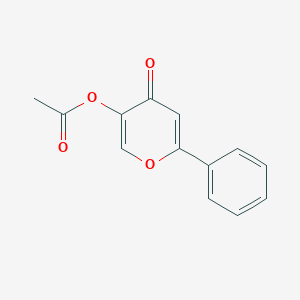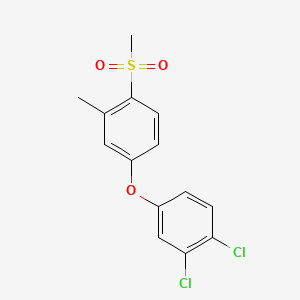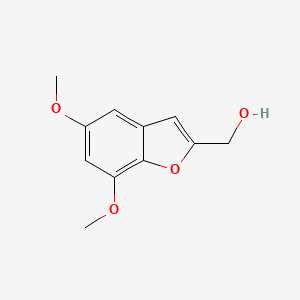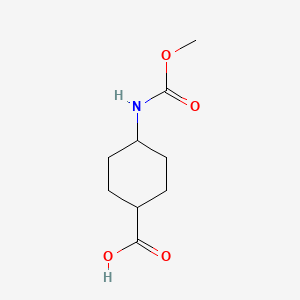
(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID is a chemical compound with the molecular formula C10H17NO4 It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxycarbonylamino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxycarbonylamino and carboxylic acid groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxycarbonylamino-benzoic acid: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness
(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the cyclohexane ring structure
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4-(methoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12) |
Clé InChI |
JWIPTAZIJZIZHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


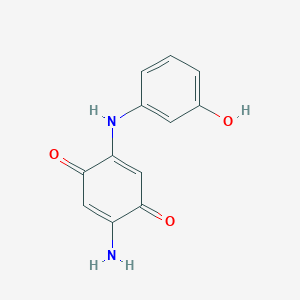
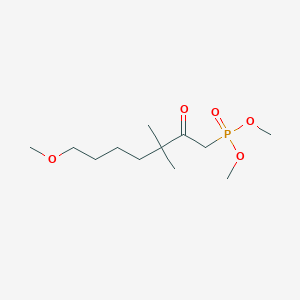
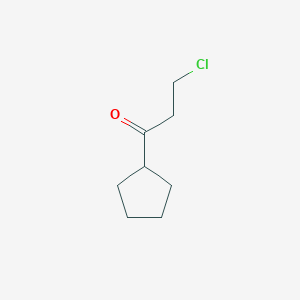


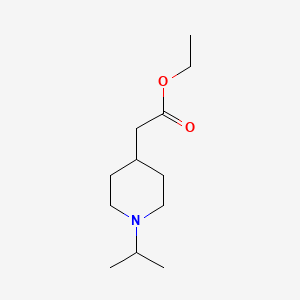
![1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8646118.png)
